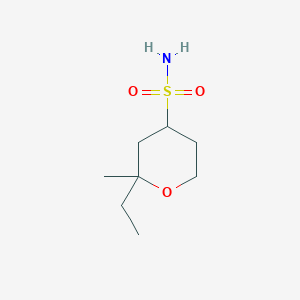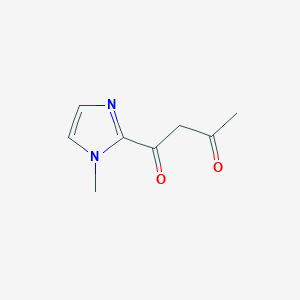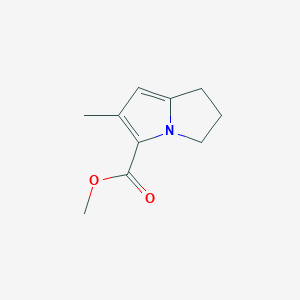![molecular formula C6H7N5OS B15276008 2-[(1-Methyl-1H-1,2,4-triazol-3-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B15276008.png)
2-[(1-Methyl-1H-1,2,4-triazol-3-yl)oxy]-1,3-thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Methyl-1H-1,2,4-triazol-3-yl)oxy]-1,3-thiazol-5-amine is a heterocyclic compound that features both a triazole and a thiazole ring in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methyl-1H-1,2,4-triazol-3-yl)oxy]-1,3-thiazol-5-amine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with a thiazole derivative under specific conditions. This reaction is carried out in the presence of a copper catalyst, often copper sulfate, and a reducing agent such as sodium ascorbate, in a solvent like dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methyl-1H-1,2,4-triazol-3-yl)oxy]-1,3-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(1-Methyl-1H-1,2,4-triazol-3-yl)oxy]-1,3-thiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer and antimicrobial properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It is explored for use in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[(1-Methyl-1H-1,2,4-triazol-3-yl)oxy]-1,3-thiazol-5-amine involves its interaction with specific molecular targets in cells. For instance, in anticancer applications, the compound may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis . In antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-1,2,4-triazol-5-yl)pyridine: Another compound with a triazole ring, known for its coordination chemistry with metals.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A triazole derivative with applications in medicinal chemistry.
Uniqueness
2-[(1-Methyl-1H-1,2,4-triazol-3-yl)oxy]-1,3-thiazol-5-amine is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as a pharmacophore in drug design make it a valuable compound in scientific research .
Properties
Molecular Formula |
C6H7N5OS |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
2-[(1-methyl-1,2,4-triazol-3-yl)oxy]-1,3-thiazol-5-amine |
InChI |
InChI=1S/C6H7N5OS/c1-11-3-9-5(10-11)12-6-8-2-4(7)13-6/h2-3H,7H2,1H3 |
InChI Key |
PBCPOTMBXHUQND-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)OC2=NC=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B15275927.png)
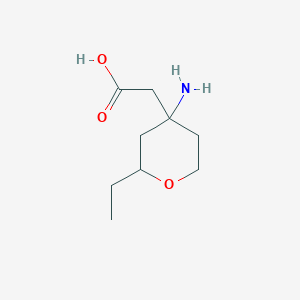
![tert-Butyl (R)-(3-(1-aminoethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15275938.png)

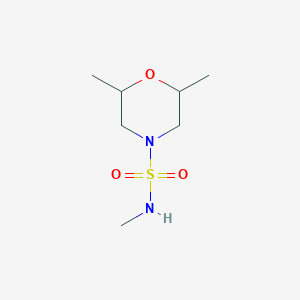
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15275957.png)
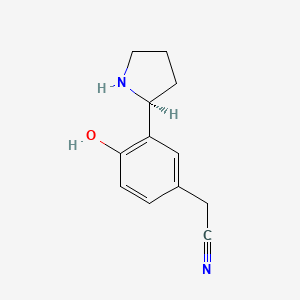



![4-[(But-3-yn-1-yl)amino]-3-methylbenzoic acid](/img/structure/B15276001.png)
